4-Bromo-2-iodo-6-methylaniline
Overview
Description
4-Bromo-2-iodo-6-methylaniline is a derivative of 2-iodoaniline . It is a compound with a molecular weight of 311.95 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-bromoaniline with iodine . Another method involves a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one .Molecular Structure Analysis
The molecular formula of this compound is C7H7BrIN . The average mass is 311.946 Da and the monoisotopic mass is 310.880646 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Crystal Structure and Isomorphism
4-Bromo-2-iodo-6-methylaniline has been studied for its structural properties in crystallography. For instance, 4-(4′-Iodo)phenoxyaniline, structurally similar to this compound, is isostructural with its bromo, chloro, and ethynyl counterparts. This contrasts with 4-iodoaniline, which isn't isostructural with its analogous compounds. Such studies help understand conditional isomorphism in these compounds (A. Dey & G. Desiraju, 2004).
Synthesis and Optical Properties
Research has also focused on synthesizing derivatives of this compound and exploring their properties. For instance, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized using Suzuki cross-coupling reactions. These studies included investigating their non-linear optical properties and reactivity. This type of research is crucial for developing new materials with specific optical and electronic properties (Komal Rizwan et al., 2021).
Electrochemical Applications
This compound has been a subject of study in electrochemistry as well. The electrochemical oxidation of compounds like 4-bromoaniline and 4-iodoaniline, which share structural similarities with this compound, has been explored. These studies are significant for understanding the electrochemical behavior of halogenated anilines, which can be crucial in various chemical synthesis processes and in the development of electrochemical sensors (M. Kádár et al., 2001).
Pharmaceutical Intermediates
Research into the synthesis of complex pharmaceutical intermediates often includes compounds like this compound. For example, its derivatives have been used in multikilogram-scale syntheses of biphenyl carboxylic acid derivatives. Such studies are crucial for scaling up the production of pharmaceuticals and ensuring efficient and cost-effective manufacturing processes (D. Ennis et al., 1999).
Dye Synthesis
This compound is also utilized in the synthesis of dyes. For example, 4-Bromo-3-methylanisole, derived from this compound, is used in synthesizing black fluorane dye, which is a key component in thermal papers. This kind of research is vital for developing new dyes with specific properties for industrial applications (Pei Xie et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-iodo-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVKTCCYSLHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728859 | |
Record name | 4-Bromo-2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922170-67-0 | |
Record name | 4-Bromo-2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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